1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea
CAS No.: 62466-34-6
Cat. No.: VC9795072
Molecular Formula: C16H18N2S
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62466-34-6 |
|---|---|
| Molecular Formula | C16H18N2S |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea |
| Standard InChI | InChI=1S/C16H18N2S/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19) |
| Standard InChI Key | SXLGWLOUPGCKSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea (IUPAC name: 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea) belongs to the thiourea family, characterized by a sulfur atom replacing the oxygen in urea. Its molecular formula is C₁₆H₁₈N₂S, with a molecular weight of 270.39 g/mol. The compound features two aromatic substituents: a 3-methylphenyl group at the N1 position and a 1-phenylethyl group at the N3 position (Figure 1). This arrangement introduces steric and electronic effects that influence its reactivity and intermolecular interactions .
Table 1: Key molecular descriptors of 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂S |
| Molecular Weight | 270.39 g/mol |
| Exact Mass | 270.1190 Da |
| Topological Polar Surface Area (TPSA) | 70.14 Ų |
| LogP (Octanol-Water) | 4.12 |
Synthesis and Optimization
The synthesis of 1-(3-methylphenyl)-3-(1-phenylethyl)thiourea follows established protocols for asymmetric thioureas. A two-step approach is typically employed to enhance yield and purity :
Step 1: Formation of the Isothiocyanate Intermediate
3-Methylaniline reacts with thiophosgene (Cl₂C=S) in dichloromethane under nitrogen atmosphere, catalyzed by triethylamine (Et₃N). The reaction proceeds at 0°C to minimize side reactions, yielding 3-methylphenyl isothiocyanate.
Step 2: Coupling with 1-Phenylethylamine
The isothiocyanate intermediate reacts with 1-phenylethylamine in anhydrous dichloromethane at room temperature. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea bond .
Table 2: Representative reaction conditions and yields
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C (Step 1); RT (Step 2) |
| Yield | 72–85% |
| Purity (HPLC) | >95% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chlorinated solvents (e.g., dichloromethane, chloroform). Stability studies indicate decomposition above 200°C, consistent with related thioureas .
Spectroscopic Characterization
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¹H NMR (CDCl₃, 300 MHz): Peaks at δ 1.65–1.81 (d, J = 6.5 Hz, 3H, CH₃), 5.14–5.55 (m, 1H, CH), and 6.98–7.40 (m, 9H, aromatic protons) .
-
¹³C NMR (CDCl₃, 75 MHz): Signals at δ 21.7 (CH₃), 50.4 (N–CH), and 180.2 ppm (C=S) .
-
HRMS (EI): Observed [M⁺] at m/z 270.1190 (calculated 270.1195) .
Biological Activity and Applications
Supramolecular Recognition
Thioureas with aromatic substituents act as anion receptors via hydrogen bonding. The 1-phenylethyl group in this compound likely enhances chiral recognition capabilities, as seen in similar derivatives that bind carboxylates with association constants (Kₐ) of 10³–10⁴ M⁻¹ .
Comparative Analysis with Structural Analogs
Table 3: Property comparison with related thioureas
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